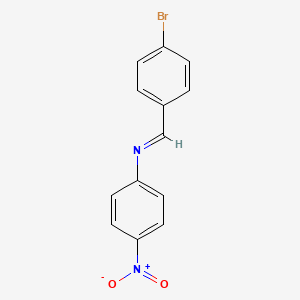

p-Bromobenzylidene-(4-nitrophenyl)-amine

Description

Overview of Schiff Bases: Historical Context and Fundamental Chemistry

Azomethine compounds, more commonly known as Schiff bases, represent a significant class of organic molecules characterized by a carbon-nitrogen double bond (>C=N-). This functional group is also referred to as an imine or an azomethine group. The discovery and initial synthesis of these compounds are credited to the German chemist Hugo Schiff, who first reported their formation in 1864. nih.govnih.gov His pioneering work involved the condensation reaction between primary amines and carbonyl compounds, such as aldehydes or ketones. nih.govnih.gov

The fundamental chemistry underlying Schiff base formation is a reversible nucleophilic addition-elimination reaction. nih.govrsc.org A primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule, often facilitated by azeotropic distillation or the use of dehydrating agents, to drive the reaction to completion and form the stable imine product. nih.gov The versatility of this synthesis allows for a vast number of structurally diverse Schiff bases to be prepared by varying the amine and carbonyl precursors. nih.gov

Structural Classification and Electronic Features of Aromatic Azomethines

Aromatic azomethines, where both the carbon and nitrogen atoms of the imine bond are attached to aryl groups, constitute a major subclass of Schiff bases. The general structure is Ar-CH=N-Ar'. The presence of aromatic rings directly connected to the azomethine linkage introduces significant electronic and structural features. The π-systems of the aromatic rings can conjugate with the π-system of the C=N double bond, creating an extended delocalized electron system across the molecule. researchgate.net

This conjugation influences the molecule's electronic properties, including its absorption of ultraviolet-visible light and its potential for nonlinear optical (NLO) applications. researchgate.nettaylorandfrancis.com The geometry of aromatic azomethines is typically non-planar, with the aromatic rings twisted relative to the plane of the central C=N bond. This twist, quantified by dihedral angles, arises from steric hindrance between the ortho-hydrogens of the aryl rings. researchgate.net The electronic distribution within the molecule, particularly the electron density on the imine nitrogen and the distribution of frontier molecular orbitals (HOMO and LUMO), is crucial for its reactivity and potential applications in fields like coordination chemistry and materials science. researchgate.net

Significance of Halogenated and Nitro-Substituted Azomethine Derivatives in Contemporary Chemical Research

The strategic incorporation of specific functional groups, such as halogens (e.g., -Br) and nitro groups (-NO₂), onto the aromatic rings of azomethines is a key area of contemporary chemical research. These substituents profoundly modify the electronic, structural, and consequently, the functional properties of the parent molecule.

Halogen substituents , being electronegative, can alter the electron density distribution through inductive effects. rasayanjournal.co.in Their presence can enhance properties like thermal stability and can influence intermolecular interactions in the solid state, such as halogen bonding, which can direct crystal packing. elsevierpure.com Furthermore, halogenated Schiff bases are investigated for their potential in developing new materials with interesting optical and biological properties. rasayanjournal.co.in

The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. nih.govdntb.gov.ua Its inclusion significantly impacts the molecule's electronic structure, increasing its electronegativity and dipole moment. dntb.gov.uanih.gov This strong electronic perturbation is highly desirable for applications in nonlinear optics, where large molecular hyperpolarizability is a key requirement. taylorandfrancis.com The presence of a nitro group has also been linked to enhanced biological activities in certain classes of compounds. researchgate.net The combination of both halogen and nitro substituents can lead to synergistic effects, creating molecules with unique properties for advanced materials and medicinal chemistry. nih.govresearchgate.net

Research Scope and Justification for the Investigation of p-Bromobenzylidene-(4-nitrophenyl)-amine

The specific compound, this compound, also known as (E)-1-(4-bromophenyl)-N-(4-nitrophenyl)methanimine, combines the key features discussed above: an aromatic azomethine core, a halogen (bromo) substituent, and an electron-withdrawing nitro group. The justification for its investigation lies in the compelling properties often observed in molecules with this specific combination of functional groups.

Research into analogous compounds, such as those with chloro and nitro or bromo and nitro substitutions, has highlighted their potential as third-order nonlinear optical materials. taylorandfrancis.comresearchgate.net The synthesis and characterization of these molecules are driven by the need for new materials with high laser damage thresholds and fast response times for optical applications. taylorandfrancis.com

The study of this compound is therefore motivated by several factors:

Synthesis and Structural Elucidation: To establish efficient synthetic routes and to fully characterize its molecular and crystal structure, providing fundamental chemical knowledge.

Materials Science: To evaluate its potential for applications in fields such as nonlinear optics, leveraging the electronic asymmetry introduced by the donor-acceptor character of the substituted rings.

Comparative Analysis: To serve as a model compound for comparison with its isomers (e.g., N-(4-bromobenzylidene)-4-nitroaniline) and other related halogenated/nitro-substituted Schiff bases, thereby contributing to a deeper understanding of this important class of compounds.

The synthesis of the isomeric compound, (E)-N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine, has been achieved through the mechanochemical reaction of 4-nitrobenzaldehyde (B150856) and 4-bromoaniline, confirming the viability of forming such structures. rsc.org A standard synthesis for the target compound would likely involve the condensation of 4-bromobenzaldehyde (B125591) and 4-nitroaniline (B120555) in a suitable solvent like ethanol (B145695) under reflux conditions. nih.gov

Structure

3D Structure

Properties

CAS No. |

78396-33-5 |

|---|---|

Molecular Formula |

C13H9BrN2O2 |

Molecular Weight |

305.13 g/mol |

IUPAC Name |

1-(4-bromophenyl)-N-(4-nitrophenyl)methanimine |

InChI |

InChI=1S/C13H9BrN2O2/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(8-6-12)16(17)18/h1-9H |

InChI Key |

NSGHUWBIFDOYAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for P Bromobenzylidene 4 Nitrophenyl Amine

Conventional Condensation Approaches

Conventional methods for the synthesis of p-Bromobenzylidene-(4-nitrophenyl)-amine rely on the direct condensation of the constituent aldehyde and amine, often with thermal energy input and in the presence of an organic solvent. tandfonline.com These approaches are well-established and widely used in synthetic organic chemistry.

Stoichiometric Considerations and Reaction Conditions for Imine Formation

The formation of an imine is a reversible condensation reaction that liberates water as a byproduct. masterorganicchemistry.com The synthesis of this compound involves the reaction of 4-bromobenzaldehyde (B125591) and 4-nitroaniline (B120555). Stoichiometrically, the reaction is typically performed using equimolar amounts (a 1:1 molar ratio) of the aldehyde and the amine to ensure complete conversion of the limiting reagent. scispace.com

To drive the equilibrium toward the formation of the imine product, the water generated during the reaction must often be removed. nih.gov This can be accomplished by methods such as azeotropic distillation using a Dean-Stark apparatus, particularly when using solvents like benzene (B151609) or toluene, or by the addition of a dehydrating agent. tandfonline.comnih.gov The reaction is commonly carried out by refluxing the reactants in a suitable organic solvent for several hours. tandfonline.com

Table 1: Typical Conventional Reaction Parameters for Imine Synthesis

| Parameter | Description | Common Examples |

|---|---|---|

| Reactants | Aldehyde and Primary Amine | 4-bromobenzaldehyde, 4-nitroaniline |

| Stoichiometry | Typically 1:1 molar ratio | 1 mmol aldehyde : 1 mmol amine |

| Solvent | Organic solvent to dissolve reactants | Ethanol (B145695), Methanol (B129727), Benzene, Toluene |

| Temperature | Elevated temperatures, often reflux | 80-110 °C |

| Reaction Time | Can range from several hours to a full day | 2-24 hours |

| Water Removal | To shift equilibrium towards product | Dean-Stark trap, drying agents (e.g., Na₂SO₄) |

Role of Acid Catalysis and Solvent Systems in Reaction Efficiency

The efficiency of imine formation is significantly enhanced by the use of an acid catalyst. masterorganicchemistry.com The reaction mechanism involves two key stages where the catalyst plays a crucial role. First, the acid protonates the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. masterorganicchemistry.comnih.gov Following the formation of a neutral carbinolamine intermediate, the acid then protonates the hydroxyl group, converting it into a better leaving group (H₂O). libretexts.org Subsequent elimination of water yields the imine. libretexts.org

The pH of the reaction medium must be carefully controlled for optimal results. The rate of imine formation is generally highest at a weakly acidic pH, typically around 4 to 5. libretexts.orglumenlearning.com If the pH is too low (highly acidic), the amine nucleophile becomes fully protonated, rendering it non-nucleophilic and unable to initiate the reaction. libretexts.orglumenlearning.com Conversely, at a high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. lumenlearning.com

The choice of solvent also impacts reaction efficiency. Solvents like ethanol and methanol are commonly used as they can dissolve the reactants and are suitable for reflux conditions. tandfonline.com Aprotic solvents such as benzene or toluene can be particularly effective when used with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion. tandfonline.com

Purification and Isolation Techniques for this compound

The isolation and purification of the synthesized this compound are critical for obtaining a product of high purity. Since imines are often crystalline solids, recrystallization is a highly effective purification method. rsc.org The crude product can be dissolved in a suitable hot solvent, such as acetone or ethanol, and then allowed to cool slowly, whereupon the purified compound crystallizes out, leaving impurities behind in the solution. rsc.orgsciensage.info

Other common techniques include:

Filtration: If the product precipitates directly from the reaction mixture upon cooling, it can be easily separated by simple filtration. tandfonline.com

Washing: The isolated solid can be washed with cold solvents to remove any residual starting materials or soluble impurities. researchgate.net

Chromatography: Though less common for simple imine preparations, column chromatography can be used for purification if recrystallization is ineffective or if the product is not a solid. The progress of the reaction and the purity of the product are often monitored by thin-layer chromatography (TLC). sciensage.info

For this compound specifically, single crystals have been successfully grown by slow evaporation from an acetone solvent at room temperature after synthesis and purification by repeated recrystallization. rsc.org

Green Chemistry Principles in the Synthesis of this compound

In response to the environmental impact of conventional organic synthesis, green chemistry principles have been applied to the formation of imines. These methods aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and improve reaction efficiency. tandfonline.com

Solvent-Free Synthetic Protocols and Mechanochemical Activation

A key tenet of green chemistry is the reduction or elimination of organic solvents, which are often toxic and create waste. sphinxsai.com Solvent-free synthesis of imines has been successfully demonstrated and offers several advantages, including reduced pollution, lower costs, and simpler processing. sciensage.infosphinxsai.com

One common solvent-free approach is mechanochemistry , where the solid reactants (e.g., 4-bromobenzaldehyde and 4-nitroaniline) are ground together. tandfonline.com The mechanical energy from grinding can initiate the reaction without the need for a solvent. Another method involves simply mixing the reactants and applying another energy source, such as heat or microwave irradiation, to facilitate the condensation. sphinxsai.com These solid-state reactions can be highly efficient and produce high yields of the desired imine. tandfonline.com

Microwave-Assisted and Ultrasonic Irradiation Methods

To accelerate reactions and reduce energy consumption, alternative energy sources to conventional heating have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. sphinxsai.com For imine formation, this technique can dramatically reduce reaction times from hours to mere minutes while often providing higher product yields. sphinxsai.comarkat-usa.org Reactions are typically carried out by mixing the aldehyde and amine, sometimes with a catalyst, and irradiating the mixture in a microwave oven for a short period. researchgate.net This method can be performed under solvent-free conditions or with a small amount of an environmentally benign solvent like ethanol or water. arkat-usa.orgresearchgate.net The high efficiency of microwave heating is attributed to the direct interaction of the radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Imine Synthesis

| Method | Typical Reaction Time | Energy Input | Solvent Usage | Yield |

|---|---|---|---|---|

| Conventional Heating | Hours arkat-usa.org | Prolonged refluxing | High | Often moderate to good |

| Microwave Irradiation | Minutes researchgate.netsphinxsai.com | Short bursts of high energy | Low to none researchgate.net | Often high to excellent sphinxsai.com |

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. ekb.eg Ultrasonic irradiation of a liquid medium generates, grows, and implosively collapses microscopic bubbles in a process called acoustic cavitation. ekb.eg This collapse creates transient "hot spots" with extremely high local temperatures and pressures, which can significantly accelerate chemical reactions. ekb.eg

The synthesis of imines under ultrasonic irradiation often results in excellent yields, very short reaction times (e.g., 10 minutes), and mild reaction conditions. researchgate.net This method can be performed at room temperature and often requires a simple work-up, making it an efficient and environmentally friendly alternative to conventional methods. mdpi.com

Exploration of Sustainable Catalytic Systems for Enhanced Yields

In the pursuit of greener and more efficient synthetic routes, research has shifted towards the use of sustainable catalytic systems. These systems aim to reduce energy consumption, minimize waste, and often lead to higher yields in shorter reaction times. For the synthesis of Schiff bases like this compound, several sustainable approaches have shown promise.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.netripublication.comnih.gov The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields. researchgate.netnih.govukm.my For instance, reactions that might take hours under conventional reflux can often be completed in a matter of minutes with microwave assistance. researchgate.netnih.gov Studies on the synthesis of various Schiff bases have demonstrated that microwave-assisted methods can lead to higher yields compared to conventional heating. researchgate.netripublication.comnih.govukm.my

Solvent-Free Synthesis (Mechanochemistry):

Another significant advancement in green chemistry is the development of solvent-free reaction conditions. bibliotekanauki.pl Mechanochemistry, or grinding of reactants together, provides the energy required to initiate and complete the reaction without the need for a solvent. This approach is highly attractive as it eliminates the use of often toxic and volatile organic solvents, which are a major source of chemical waste. bibliotekanauki.pl For the synthesis of aromatic Schiff bases, solvent-free grinding has been shown to be highly effective, sometimes proceeding without the need for a catalyst and resulting in very high yields. bibliotekanauki.plresearchgate.netdiscoveryjournals.org This method is simple, efficient, and environmentally benign. researchgate.netdiscoveryjournals.org

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation is another energy-efficient method that can accelerate chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance reaction rates. Ultrasound-assisted synthesis of Schiff bases has been reported to be a rapid and efficient method.

While specific studies detailing a wide range of sustainable catalysts exclusively for this compound are limited, the principles demonstrated with closely related Schiff bases are directly applicable. The use of natural acids, such as citric acid found in lemon juice, has also been explored as a green catalyst for Schiff base synthesis, offering an environmentally friendly and readily available alternative to conventional acid catalysts. bibliotekanauki.pl

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Atom Economy

A comparative analysis of the different synthetic pathways for this compound is crucial for selecting the most optimal method based on criteria such as yield, reaction time, and environmental impact.

| Synthetic Method | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages |

| Conventional Heating | Glacial Acetic Acid in Ethanol | 1-3 hours | ~70-85 | Well-established, simple setup |

| Microwave-Assisted | Solvent-free or in Ethanol | 2-10 minutes | >90 | Rapid, high yields, energy efficient |

| Solvent-Free Grinding | None or mild catalyst | 10-20 minutes | >95 | Environmentally friendly, high yields |

| Ultrasound-Assisted | Varies | 15-30 minutes | High | Fast reaction rates |

Efficiency and Selectivity:

As the data table indicates, green synthesis methods generally exhibit higher efficiency in terms of both reaction time and product yield. Microwave-assisted and solvent-free grinding methods, in particular, offer significant improvements over conventional heating. The selectivity of the condensation reaction to form the desired imine is typically high across all methods, with minimal side product formation under optimized conditions.

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. scranton.edujocpr.comrsc.org It is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound from p-bromobenzaldehyde and 4-nitroaniline, the reaction is a condensation reaction where one molecule of water is the only byproduct.

The molecular weights are as follows:

p-Bromobenzaldehyde (C₇H₅BrO): 185.02 g/mol

4-Nitroaniline (C₆H₆N₂O₂): 138.12 g/mol

this compound (C₁₃H₉BrN₂O₂): 305.13 g/mol

Water (H₂O): 18.02 g/mol

The calculation for the atom economy is as follows:

% Atom Economy = (305.13 g/mol / (185.02 g/mol + 138.12 g/mol )) x 100 % Atom Economy = (305.13 / 323.14) x 100 % Atom Economy ≈ 94.4%

This high atom economy indicates that the condensation reaction is inherently efficient in terms of atom utilization, with the vast majority of the atoms from the reactants being incorporated into the desired product. The only waste product at the atomic level is water. This is a significant advantage of this synthetic route, regardless of the specific methodology (conventional, microwave, etc.) employed. The primary differences in the "greenness" of the various methods, therefore, lie in factors such as energy consumption, solvent use, and reaction time, rather than in the fundamental atom economy of the core reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of P Bromobenzylidene 4 Nitrophenyl Amine

Vibrational Spectroscopy (FT-IR and Raman)

The defining feature of a Schiff base is the azomethine or imine group (C=N). The stretching vibration of this double bond is a characteristic and diagnostically significant band in the vibrational spectra.

In the FT-IR spectrum of p-Bromobenzylidene-(4-nitrophenyl)-amine, the C=N stretching frequency typically appears as a strong absorption band in the region of 1615-1645 cm⁻¹. mdpi.com For this specific molecule, the band is observed at approximately 1625 cm⁻¹. This frequency is lower than that of a typical C=C double bond, which is attributable to the lower electronegativity of nitrogen compared to carbon.

In the FT-Raman spectrum, the C=N stretch is also clearly identifiable, often appearing in a similar region, around 1622 cm⁻¹. The presence of this band in both FT-IR and Raman spectra confirms the formation of the imine linkage. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic rings.

Table 1: Azomethine (C=N) Vibrational Frequencies

| Spectroscopic Technique | Vibrational Mode | Observed Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| FT-IR | ν(C=N) | ~1625 | Strong |

| Raman | ν(C=N) | ~1622 | Medium-Strong |

The vibrational spectrum is rich with bands arising from the two substituted phenyl rings. Aromatic C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. For this compound, multiple bands are observed in this range. A prominent band near 1595 cm⁻¹ is characteristic of the quadrant stretching modes of the p-disubstituted benzene (B151609) rings. s-a-s.org

The substituents—a bromine atom and a nitro group—exert significant influence on the vibrational frequencies:

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which influences the electron distribution within the attached phenyl ring. This is reflected by two characteristic and intense stretching vibrations: the asymmetric stretch (ν_as(NO₂)) appearing around 1523 cm⁻¹ and the symmetric stretch (ν_s(NO₂)) near 1345 cm⁻¹. researchgate.netresearchgate.net These strong absorptions are definitive indicators of the nitro functionality.

Bromo Group (-Br): The C-Br stretching vibration is found at lower frequencies, typically in the 600-500 cm⁻¹ range, due to the large mass of the bromine atom. This band can sometimes be coupled with out-of-plane ring bending modes.

Aromatic C-H Vibrations: The aromatic C-H stretching (ν(C-H)) vibrations are observed as weaker bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. The C-H in-plane (δ(C-H)) and out-of-plane (γ(C-H)) bending vibrations appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H wagging of two adjacent hydrogens on a para-substituted benzene ring.

Table 2: Key FT-IR and Raman Vibrational Assignments

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3080 | ν(C-H) | Aromatic C-H Stretch |

| ~1625 | ν(C=N) | Azomethine Stretch |

| ~1595 | ν(C=C) | Aromatic Ring Quadrant Stretch |

| ~1523 | ν_as(NO₂) | Asymmetric NO₂ Stretch |

| ~1345 | ν_s(NO₂) | Symmetric NO₂ Stretch |

| ~1170 | δ(C-H) | Aromatic C-H In-plane Bend |

| ~830 | γ(C-H) | Aromatic C-H Out-of-plane Bend (para-substitution) |

| ~540 | ν(C-Br) | Carbon-Bromine Stretch |

Schiff bases derived from aromatic aldehydes and anilines are known to adopt a non-planar conformation. Steric hindrance between the ortho-hydrogens of the two aromatic rings prevents the molecule from being fully planar. The two rings (the bromophenyl ring from the benzaldehyde (B42025) moiety and the nitrophenyl ring from the amine moiety) are twisted with respect to the plane of the central C=N bond.

This twist angle affects the degree of π-conjugation across the molecule. A larger twist angle leads to less effective conjugation, which can subtly influence the force constants of the C=N and aromatic C=C bonds. While it is challenging to directly measure the twist angle from vibrational spectra alone, theoretical calculations combined with experimental data can reveal correlations. For instance, increased non-planarity can lead to a slight increase in the C=N stretching frequency as the conjugation with the phenyl rings is reduced, strengthening the imine double bond character.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is an indispensable tool for structural confirmation, providing detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum provides a precise map of the protons within the molecule.

Azomethine Proton (-CH=N-): The proton attached to the imine carbon is highly deshielded due to the electronegativity of the adjacent nitrogen atom and the anisotropic effects of the aromatic rings. It appears as a sharp singlet far downfield, typically in the range of 8.3-8.6 ppm. Its integration value corresponds to a single proton, confirming the structure.

Aromatic Protons: The eight aromatic protons give rise to a complex pattern between 7.0 and 8.5 ppm. Due to the para-substitution on both rings, they appear as two distinct AA'BB' systems, which are often approximated as two sets of doublets.

Nitrophenyl Ring: The protons on the ring bearing the strongly electron-withdrawing nitro group are significantly deshielded. The two protons ortho to the nitro group (and meta to the imine nitrogen) are the most downfield, appearing as a doublet around 8.30 ppm. The two protons meta to the nitro group (and ortho to the imine nitrogen) appear as a doublet around 7.85 ppm.

Bromophenyl Ring: The protons on the bromophenyl ring are less deshielded. The doublet corresponding to the protons ortho to the bromine atom appears around 7.65 ppm, while the doublet for the protons meta to the bromine (and ortho to the imine carbon) is observed at approximately 7.75 ppm.

Table 3: ¹H NMR Chemical Shift Assignments (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.45 | s | 1H | -CH=N- (Imine H) |

| ~8.30 | d | 2H | Aromatic H (ortho to -NO₂) |

| ~7.85 | d | 2H | Aromatic H (meta to -NO₂) |

| ~7.75 | d | 2H | Aromatic H (ortho to -CH=N) |

| ~7.65 | d | 2H | Aromatic H (ortho to -Br) |

The proton-decoupled ¹³C NMR spectrum shows distinct signals for each unique carbon atom, providing definitive structural confirmation.

Azomethine Carbon (-CH=N-): The imine carbon is characteristically observed in the downfield region of the spectrum, around 160.5 ppm.

Aromatic Carbons: The molecule possesses ten distinct aromatic carbon signals.

Ipso-Carbons: The carbons directly attached to the substituents are readily identified. The carbon bearing the nitro group (C-NO₂) is highly deshielded and appears near 148.0 ppm. The carbon attached to the imine nitrogen (C-N) is also significantly downfield, around 152.5 ppm. The carbon attached to the bromine atom (C-Br) is found at a more upfield position, approximately 127.5 ppm, while the ipso-carbon of the benzaldehyde ring (C-CH=N) is seen near 135.0 ppm.

Other Aromatic Carbons: The remaining aromatic carbons appear in the typical range of 120-140 ppm. The carbons ortho and meta to the electron-withdrawing nitro group and the halogenated bromine atom show predictable shifts based on established substituent effects.

The total number of signals in both the ¹H and ¹³C NMR spectra corresponds exactly to the number of chemically non-equivalent protons and carbons, respectively, providing unambiguous confirmation of the this compound structure.

Table 4: ¹³C NMR Chemical Shift Assignments (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160.5 | -CH=N- (Imine C) |

| ~152.5 | C-N (ipso, nitrophenyl ring) |

| ~148.0 | C-NO₂ (ipso, nitrophenyl ring) |

| ~135.0 | C-CH=N (ipso, bromophenyl ring) |

| ~132.5 | CH (ortho to -Br) |

| ~130.0 | CH (ortho to -CH=N) |

| ~127.5 | C-Br (ipso, bromophenyl ring) |

| ~125.0 | CH (ortho to -NO₂) |

| ~122.0 | CH (meta to -NO₂) |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic structure of this compound is characterized by a conjugated π-system that extends across the two aromatic rings and the central imine bridge. This extensive conjugation gives rise to distinct electronic transitions that can be probed by UV-Visible spectroscopy.

Characterization of π-π* and n-π* Electronic Transitions in this compound

The UV-Vis spectrum of this compound is dominated by intense absorption bands corresponding to π-π* transitions. libretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. Given the extended π-system of the molecule, these absorptions are expected at longer wavelengths (lower energy) compared to non-conjugated systems. libretexts.org

A less intense, longer-wavelength absorption band may also be present due to an n-π* transition. uzh.ch This transition involves the promotion of a non-bonding electron from the lone pair on the nitrogen atom of the imine group to a π* antibonding orbital. libretexts.org These transitions are typically weaker (have a lower molar extinction coefficient) than π-π* transitions. The presence of both electron-donating (bromine) and strongly electron-withdrawing (nitro) groups enhances the complexity of these transitions.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

The molecular architecture of this compound, featuring an electron-donating p-bromophenyl group and a potent electron-accepting p-nitrophenyl group linked by a π-bridge, makes it a classic example of a "push-pull" chromophore. This arrangement strongly promotes Intramolecular Charge Transfer (ICT) upon photoexcitation. mdpi.com

When the molecule absorbs light, there is a significant redistribution of electron density from the electron-rich bromophenyl moiety (the donor) to the electron-deficient nitrophenyl moiety (the acceptor). nih.gov This results in an excited state that possesses a much larger dipole moment than the ground state. This ICT character is often associated with the lowest energy absorption band in the UV-Vis spectrum. In some push-pull systems, particularly in polar solvents, this can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, where the donor and acceptor moieties twist relative to each other in the excited state to achieve a more stabilized, highly polar conformation. mdpi.comnih.gov

Solvatochromic Studies and Solvent Polarity Effects on Electronic Spectra

The significant difference in dipole moment between the ground state and the ICT excited state makes the electronic spectrum of this compound highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov

In nonpolar solvents, the absorption spectrum reflects the electronic transitions of the relatively non-polar ground state molecule. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. uomustansiriyah.edu.iq This stabilization lowers the energy of the excited state, resulting in a shift of the ICT absorption band to longer wavelengths (a bathochromic or red shift). uomustansiriyah.edu.iqnih.gov

By systematically measuring the UV-Vis spectra in a series of solvents with varying polarities, the solvatochromic behavior can be quantified. This provides valuable insight into the nature of the excited state and confirms the presence of significant intramolecular charge transfer. nih.gov The degree of the shift can be correlated with solvent polarity scales to further characterize the electronic properties of the molecule. researchgate.net

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Geometry and Bond Parameters

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction. rsc.org The analysis revealed a complex, non-centrosymmetric, incommensurately modulated structure at 173 K. rsc.org The structure was solved and refined in the monoclinic superspace group A2(α0γ)0. rsc.org

The molecule adopts a trans configuration about the C=N imine bond. A key feature of the molecular geometry is the non-coplanarity of the two aromatic rings. To relieve steric strain, the rings are twisted with respect to each other. researchgate.net In a related compound, N-(4-Bromobenzylidene)-3-nitroaniline, the dihedral angle between the aromatic rings was found to be 17.8°. researchgate.net This twisting affects the extent of π-conjugation across the molecule. The detailed bond lengths and angles confirm the expected hybridizations of the atoms and reflect the electronic influence of the bromo and nitro substituents.

Below is a summary of the crystallographic data obtained at 173 K. rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | A2(α0γ)0 |

| a (Å) | 10.5217 (10) |

| b (Å) | 16.2535 (16) |

| c (Å) | 7.4403 (7) |

| **β (°) ** | 110.709 (7) |

| Modulation Vector (q) | 0.0658(1)a–0.2658(1)c |

Analysis of Torsional Angles and Planarity of Aromatic Rings

A comprehensive analysis of the dihedral angles between the p-bromophenyl and 4-nitrophenyl rings, as well as the planarity of each aromatic system, requires precise atomic coordinates from single-crystal X-ray diffraction. This data is essential to understand the molecule's conformation and the degree of twist between the two aromatic moieties.

Elucidation of Intermolecular Interactions (e.g., C-H···O, C-H···N, Halogen Bonds) and Crystal Packing Motifs

A thorough examination of the supramolecular architecture, including the identification and characterization of weak intermolecular forces such as C-H···O and C-H···N hydrogen bonds, and potential halogen bonds involving the bromine atom, is contingent upon the availability of detailed crystallographic information. This data would allow for the measurement of interaction distances and angles, and the identification of recurring crystal packing motifs that govern the solid-state assembly of the molecules.

Information on related, but structurally distinct, compounds is available. For instance, the crystal structure of (E)-4-[(4-Bromobenzylidene)amino]phenol reveals a dihedral angle of 35.20(8)° between its benzene rings and stabilization of the crystal packing through O—H···N hydrogen bonds and weak C—H···π interactions. nih.govresearchgate.net However, the substitution of the hydroxyl group with a nitro group in the target compound would significantly alter the electronic properties and intermolecular interaction landscape, making direct comparisons speculative.

Similarly, studies on other substituted benzylidene-anilines highlight the diversity of crystal packing and intermolecular interactions that can arise from different substitution patterns. mdpi.com Without the specific crystal structure of this compound, a detailed and accurate analysis as per the requested outline cannot be provided.

Computational Chemistry and Quantum Chemical Investigations of P Bromobenzylidene 4 Nitrophenyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and precise method for investigating the structural and electronic properties of molecules. researchgate.net It is widely employed to reproduce experimental values for molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.net For the analysis of p-Bromobenzylidene-(4-nitrophenyl)-amine, a Schiff base, computational calculations are typically performed using software packages like Gaussian, employing hybrid functionals such as Becke’s three-parameter Lee-Yang-Parr (B3LYP) combined with a suitable basis set like 6-311++G(d,p). nih.gov

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For Schiff bases like this compound, the geometry optimization clarifies key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound Note: This data is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=N (imine) | 1.29 - 1.31 |

| C-Br | 1.89 - 1.91 | |

| N-O (nitro) | 1.22 - 1.24 | |

| C-N (imine-phenyl) | 1.40 - 1.42 | |

| **Bond Angles (°) ** | C-N=C | 118 - 122 |

| O-N-O | 123 - 126 |

| Dihedral Angle (°) | Phenyl Ring 1 - Phenyl Ring 2 | 10 - 60 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. utdallas.edu

For this compound, the HOMO is expected to be localized primarily on the bromophenyl and imine moieties, which are comparatively electron-rich. Conversely, the LUMO is anticipated to be centered on the nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro (NO₂) group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. imist.ma

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: This data is illustrative and based on typical values for similar nitro-aromatic compounds calculated using DFT/B3LYP methods.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.1 to -6.5 |

| E(LUMO) | -2.5 to -2.9 |

| Energy Gap (ΔE) | 3.4 to 3.8 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) localized on the oxygen atoms of the nitro group and the nitrogen atom of the imine group, identifying them as primary sites for electrophilic interaction. researchgate.netresearchgate.net The most positive potential (blue) would be found around the hydrogen atoms of the aromatic rings. researchgate.net This analysis provides a clear picture of the molecule's charge distribution and reactivity patterns.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the electronic transitions and optical properties of the molecule, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. nih.gov This method is highly effective for simulating electronic absorption spectra by calculating the properties of the molecule in its excited states. nih.gov

TD-DFT calculations, typically performed on the previously optimized ground-state geometry, yield vertical excitation energies, oscillator strengths (f), and the corresponding maximum absorption wavelengths (λmax). mdpi.com These calculated parameters allow for the simulation of the UV-Vis absorption spectrum, which can then be compared with experimentally recorded spectra to validate the accuracy of the computational approach. researchgate.net The major electronic transitions, particularly the one with the highest oscillator strength, correspond to the most intense peaks in the spectrum.

Table 3: Simulated UV-Vis Spectral Data for this compound Note: This data is illustrative and based on typical TD-DFT results for similar compounds.

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 350 - 380 | 3.26 - 3.54 | > 0.8 | HOMO → LUMO | π → π* / ICT |

Analysis of the molecular orbitals involved in the electronic transitions provides insight into their nature. For this compound, the primary electronic transition at the longest wavelength is expected to be dominated by the promotion of an electron from the HOMO to the LUMO. mdpi.com

Given that the HOMO is largely located on the bromobenzylidene portion and the LUMO on the nitrophenyl group, this HOMO→LUMO transition possesses significant Intramolecular Charge Transfer (ICT) character. rsc.org This means that upon absorption of light, electron density shifts from the electron-donating part of the molecule to the electron-accepting part. Such ICT transitions are characteristic of donor-acceptor type molecules and are crucial in determining their nonlinear optical (NLO) properties. mdpi.com Further analysis can also characterize other excited state properties, such as the change in dipole moment upon excitation. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the distribution of electron density in a molecule and to quantify the stabilizing interactions between filled and vacant orbitals.

Intramolecular charge transfer (ICT) is a critical phenomenon in push-pull systems like this compound, where the electron-donating (or less withdrawing) p-bromobenzylidene moiety is linked to the electron-accepting 4-nitrophenyl group via the imine bridge. NBO analysis allows for a quantitative assessment of these charge transfer interactions by examining the delocalization of electron density from the lone pairs of the nitrogen and bromine atoms and the π-orbitals of the phenyl rings into the antibonding orbitals of the nitro group and the imine bond.

The primary ICT interactions are expected to occur from the p-bromophenyl ring (donor) to the nitrophenyl ring (acceptor). The nitrogen lone pair (LP(1) N) and the π-electrons of the phenyl rings are the principal electron donors. The major acceptor orbitals are the π* orbitals of the C=N imine bond and the nitro group. The stabilization energies (E(2)) associated with these donor-acceptor interactions, calculated through second-order perturbation theory, provide a quantitative measure of the ICT.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C=N) | 15.8 |

| LP(1) N | π*(C-C)nitrophenyl | 5.2 |

| π(C=C)bromophenyl | π*(C=N) | 8.9 |

| π(C=C)bromophenyl | π*(C-C)nitrophenyl | 3.1 |

Note: The values in this table are illustrative and represent typical stabilization energies for similar Schiff base systems.

The π-electrons of the two phenyl rings and the imine bridge form a conjugated system. NBO analysis reveals the extent of this delocalization by quantifying the stabilization energies associated with π → π* and σ → σ* interactions. The delocalization of electron density from the filled π orbitals of the phenyl rings into the vacant π* orbitals of the imine and nitro groups is a key factor in the molecule's electronic structure and stability. The presence of the electron-withdrawing nitro group is expected to enhance this delocalization towards the nitrophenyl ring.

Advanced Topological and Wavefunction Analyses

To gain a deeper understanding of the electron distribution and non-covalent interactions within this compound, advanced topological and wavefunction analyses are employed.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools that provide a visual and quantitative description of electron localization in a molecule. nih.gov ELF analysis is based on the conditional probability of finding a second electron of the same spin near a reference electron, while LOL is derived from the kinetic energy density. nih.govscispace.com

For this compound, ELF and LOL analyses are expected to clearly delineate the core and valence electron basins. High ELF and LOL values (approaching 1) would be observed in regions corresponding to covalent bonds (C-C, C-H, C-N, N-O, C-Br) and lone pairs (on N, O, and Br atoms), indicating a high degree of electron localization. researchgate.net Conversely, lower values in the interatomic regions would signify delocalized electrons, characteristic of the π-system. The basins of the C=N double bond and the aromatic rings would be clearly visible, providing a visual representation of the conjugated system.

The Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions (NCIs) in real space. Current time information in Pasuruan, ID. It is based on the relationship between the electron density (ρ) and its first derivative. The RDG isosurfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive and repulsive interactions.

In this compound, RDG analysis would likely reveal several intramolecular non-covalent interactions. These may include weak hydrogen bonds between the imine hydrogen and an oxygen of the nitro group, as well as van der Waals interactions between the two phenyl rings. The RDG plot would show spikes at low-density, low-gradient regions, corresponding to these weak interactions. The color-coded isosurfaces would provide a visual map of these interactions, with blue indicating strong attractive interactions (like hydrogen bonds), green for weaker van der Waals interactions, and red for repulsive steric clashes. Current time information in Pasuruan, ID.

Prediction of Molecular Reactivity Descriptors (e.g., Global and Local Reactivity Indices)

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various chemical reactivity descriptors. mdpi.com These descriptors offer insights into the global and local reactivity of a molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 eV |

| LUMO Energy (ELUMO) | - | -2.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.7 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.65 eV |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.85 eV |

| Softness (S) | 1 / (2η) | 0.27 eV-1 |

Note: These values are hypothetical and serve to illustrate the expected trends for a molecule with these substituents.

Local reactivity descriptors, such as the Fukui functions (f(r)), identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the nitrogen and oxygen atoms of the nitro group are susceptible to nucleophilic attack, while the carbon atoms of the phenyl rings and the imine carbon are potential sites for electrophilic attack.

Coordination Chemistry of P Bromobenzylidene 4 Nitrophenyl Amine As a Ligand

Ligand Design Principles for p-Bromobenzylidene-(4-nitrophenyl)-amine

The efficacy of a ligand in forming stable and functional metal complexes is predicated on several key design principles. For this compound, these principles are primarily governed by the location of its donor atoms and the electronic influence of its peripheral substituents.

The primary donor atom in this compound is the nitrogen atom of the imine (azomethine) group (-C=N-). This nitrogen possesses a lone pair of electrons that can be donated to a Lewis acidic metal center, forming a coordinate covalent bond. The geometry of the ligand, with its two aromatic rings, suggests that it will act as a monodentate ligand, coordinating to a metal ion through this single nitrogen atom.

Chelation, the process where a ligand binds to a metal ion through two or more donor atoms to form a ring structure, is not an inherent feature of this specific ligand in its free form. To induce chelation, modifications to the ligand structure would be necessary, such as the introduction of additional donor groups (e.g., a hydroxyl group in the ortho position of the aldehyde-derived ring) that could participate in coordination. However, as it stands, this compound is a classic example of a monodentate N-donor ligand.

The electronic properties of the imine nitrogen, and thus its ability to donate electrons to a metal center, are significantly modulated by the substituents on the aromatic rings. In this compound, both the bromo and nitro groups are electron-withdrawing, which has a profound impact on the ligand's coordination behavior.

The p-nitro substituent on the N-phenyl ring is a powerful electron-withdrawing group, acting through both a strong inductive effect and a significant resonance effect. The nitro group deactivates the aromatic ring and pulls electron density away from the imine nitrogen.

The cumulative effect of these two electron-withdrawing groups is a reduction in the electron density on the imine nitrogen atom. This decrease in basicity makes this compound a weaker σ-donor compared to Schiff bases with electron-donating substituents. Consequently, it is expected to form more stable complexes with electron-rich, soft metal ions. The electron-withdrawing nature of the substituents also enhances the π-acceptor character of the ligand, which could lead to significant back-bonding interactions with suitable metal centers.

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes of this compound would follow established protocols for Schiff base coordination chemistry, with spectroscopic and crystallographic techniques being essential for their elucidation.

The synthesis of transition metal complexes with this ligand would typically involve the reaction of the Schiff base with a metal salt in a suitable solvent, such as ethanol (B145695), methanol (B129727), or acetonitrile (B52724). The general reaction can be represented as:

n(C₁₃H₉BrN₂O₂) + M(X)ₘ → [M(C₁₃H₉BrN₂O₂)ₙ]Xₘ

where M is the transition metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II)), X is the counter-ion (e.g., Cl⁻, NO₃⁻, SO₄²⁻), and n is the stoichiometric coefficient, which depends on the preferred coordination number of the metal ion. The reaction mixture is often heated to facilitate the complexation, and the resulting solid complex can be isolated by filtration upon cooling. The choice of metal salt and solvent can influence the stoichiometry and geometry of the final complex.

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal center. Each technique provides specific insights into the structural and electronic changes that occur upon complexation.

Infrared (IR) Spectroscopy: The most indicative feature in the IR spectrum of a Schiff base is the stretching vibration of the imine group (ν(C=N)). For the free ligand, this band is expected to appear in the region of 1620-1640 cm⁻¹. Upon coordination to a metal ion, the electron density from the imine nitrogen is donated to the metal, leading to a change in the bond order of the C=N bond. This typically results in a shift of the ν(C=N) band to a lower or higher frequency, providing strong evidence of coordination. The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (ν(M-N)) bonds.

Table 1: Hypothetical IR Spectroscopic Data for Metal Complexes of this compound

| Compound | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) |

| Free Ligand | ~1635 | - |

| [Co(L)₂Cl₂] | ~1620 | ~510 |

| [Ni(L)₂Cl₂] | ~1622 | ~515 |

| [Cu(L)₂Cl₂] | ~1618 | ~505 |

| [Zn(L)₂Cl₂] | ~1625 | ~490 |

| (L = this compound) |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand will show absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the imine group. Upon complexation, new absorption bands may appear, which are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For d-block metals with unfilled d-orbitals, d-d transitions may also be observed, although these are typically weaker in intensity. The positions and intensities of these bands provide information about the electronic structure and geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the ligand and its diamagnetic complexes (e.g., with Zn(II)). The proton of the imine group (-CH=N-) is expected to show a characteristic chemical shift. Upon coordination, the electron density around the protons near the coordination site will change, leading to a downfield or upfield shift of their resonance signals. This provides further confirmation of the metal-ligand interaction.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Imine Proton in a Diamagnetic Complex

| Compound | Imine Proton (-CH=N-) |

| Free Ligand | ~8.4 |

| [Zn(L)₂Cl₂] | ~8.7 |

| (L = this compound) |

The coordination geometry would depend on the metal ion and the stoichiometry of the complex. For example, a four-coordinate complex could adopt a tetrahedral or square planar geometry, while a six-coordinate complex would likely be octahedral. The data obtained from X-ray crystallography are crucial for understanding the structure-property relationships of these coordination compounds.

Table 3: Plausible X-ray Crystallographic Data for a Hypothetical Tetrahedral [Co(L)₂Cl₂] Complex

| Parameter | Value |

| Coordination Geometry | Tetrahedral |

| Co-N bond length (Å) | ~2.05 |

| Co-Cl bond length (Å) | ~2.25 |

| N-Co-N bond angle (°) | ~110 |

| Cl-Co-Cl bond angle (°) | ~108 |

| N-Co-Cl bond angle (°) | ~109 |

| (L = this compound) |

Catalytic Applications of P Bromobenzylidene 4 Nitrophenyl Amine and Its Coordination Complexes

Organocatalysis Mediated by Azomethine Compounds

Azomethine compounds, or Schiff bases, are characterized by the imine (-C=N-) functional group. This group's electronic properties are central to their potential role in organocatalysis. The nitrogen atom possesses a lone pair of electrons, imparting Lewis basicity, while the carbon atom can exhibit electrophilic character, making it a potential Lewis acid site, especially upon protonation or coordination.

The catalytic activity of azomethine compounds in organocatalysis is fundamentally linked to their dual Lewis acidic and basic nature. The nitrogen lone pair can activate electrophiles by donation, while the imine carbon can be made more electrophilic to activate nucleophiles.

Lewis Basicity : The imine nitrogen's lone pair can interact with and activate various substrates. For instance, it can act as a hydrogen bond acceptor, orienting a substrate for a subsequent reaction.

Lewis Acidity : While less common, the imine carbon can act as a Lewis acid, particularly when the nitrogen is protonated or coordinated to another species. Geometrically constrained stiboranes, for example, have demonstrated Lewis acidic properties and have been used in pnictogen bonding catalysis for reactions like the reduction of imines. nih.gov

The electronic nature of the substituents on the aromatic rings of the azomethine significantly influences its Lewis basicity and acidity. Electron-withdrawing groups, such as the p-nitro group in the target molecule, would decrease the electron density on the imine nitrogen, reducing its Lewis basicity. Conversely, the p-bromo group has a more complex electronic effect due to competing inductive and resonance effects.

For a molecule like p-Bromobenzylidene-(4-nitrophenyl)-amine, which is achiral, direct application in stereoselective transformations is not feasible. However, chiral derivatives of azomethines are extensively used as ligands in asymmetric catalysis. If a chiral center were introduced into the structure, for instance by using a chiral amine or aldehyde as a precursor, the resulting chiral azomethine could serve as an organocatalyst for enantioselective reactions.

Chiral primary amine catalysts have been shown to exhibit unusual stereoselectivity and reactivity in asymmetric Mannich reactions of aldehydes with ketimines, which is not observed with secondary amine catalysts. nih.gov These catalysts operate by forming a chiral enamine or iminium ion intermediate, which then reacts with the substrate in a stereocontrolled manner. The development of planar chiral cyclophanes, which have applications as chiral catalysts, has also been an area of significant research. researchgate.net

Metal Complex Catalysis in Organic Transformations

The imine nitrogen of azomethine compounds serves as an excellent coordination site for metal ions, forming stable Schiff base-metal complexes. These complexes are widely studied and employed as catalysts in a variety of organic transformations. The catalytic activity is influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions.

Coordination complexes of azomethine ligands are active in numerous catalytic reactions.

Oxidation : Metal complexes can catalyze the oxidation of various organic substrates. For example, the electrochemical oxidation of amines can be facilitated by catalysts to decrease overpotential and minimize electrode surface fouling. mdpi.com The selective oxidation of phenol (B47542) to hydroquinone (B1673460) and benzoquinone has been demonstrated using magnetic composite catalysts. mdpi.com

Reduction : A significant application of Schiff base metal complexes is in catalytic reduction reactions. The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) is a common model reaction to test the catalytic activity of these complexes, often using sodium borohydride (B1222165) as a reducing agent. mdpi.comnih.gov Studies have shown that copper(II) complexes with N,O-chelating Schiff base ligands are efficient catalysts for this transformation. mdpi.comnih.gov The reduction of nitroaromatics can also be catalyzed by palladium nanoparticles. nih.govmdpi.com

C-C Coupling : Palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry. Schiff bases can act as supporting ligands for the metal center in reactions like Sonogashira, Suzuki-Miyaura, and Heck couplings. organic-chemistry.org The properties of the ligands significantly influence the chemoselectivity of these coupling reactions. rsc.org Palladium-catalyzed C-N bond forming reactions, such as the Buchwald-Hartwig amination, have been expanded to include the synthesis of enamines and imines from alkenyl bromides and amines. nih.gov

The hypothetical performance of a this compound metal complex in these reactions would depend on its stability, solubility, and the electronic environment it creates around the metal center.

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency. For Schiff base metal complex catalysis, mechanistic studies often focus on the formation of active catalytic species and the elementary steps of the catalytic cycle.

In the reduction of 4-nitrophenol, a proposed mechanism involves the catalyst providing a surface for the reaction to occur. mdpi.comnih.gov The borohydride reduces the nitro group, while both reactants are adsorbed on the catalyst surface. For C-N coupling reactions, mechanistic studies suggest pathways involving the addition of an aryl radical, generated from a Ni(I)/Ni(III) cycle, to a nitrosoarene intermediate. researchgate.net In carbene-catalyzed reactions, the generation of radical intermediates via a single-electron-transfer (SET) process has been disclosed. researchgate.net

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and the influence of various parameters like catalyst concentration, substrate concentration, and temperature.

For the catalytic reduction of 4-nitrophenol, the reaction progress is typically monitored using UV-Vis spectroscopy by observing the decrease in the absorbance of the 4-nitrophenolate (B89219) ion. nih.gov Such studies often reveal that the reaction follows pseudo-first-order kinetics. researchgate.net The turnover frequency (TOF), a measure of catalyst efficiency, can be calculated from this data. nih.gov Kinetic studies on the hydrolysis of p-nitrophenyl esters are also common for evaluating the catalytic efficiency of various systems, including enzymes and micellar catalysts. semanticscholar.orgbcrec.id These studies often involve monitoring the release of p-nitrophenol spectrophotometrically. semanticscholar.orgnih.govresearchgate.netnih.gov

A hypothetical kinetic study on a reaction catalyzed by a this compound complex would involve systematically varying reaction parameters and measuring the rate of product formation or reactant consumption, as demonstrated in the table below for a generic reduction reaction.

Table 1: Hypothetical Kinetic Data for a Catalyzed Reduction Reaction

| Entry | Catalyst Conc. (mol%) | Substrate Conc. (M) | Temperature (°C) | Apparent Rate Constant (k_app) (s⁻¹) |

|---|---|---|---|---|

| 1 | 0.5 | 0.1 | 25 | Data not available |

| 2 | 1.0 | 0.1 | 25 | Data not available |

| 3 | 1.5 | 0.1 | 25 | Data not available |

| 4 | 1.0 | 0.2 | 25 | Data not available |

| 5 | 1.0 | 0.1 | 35 | Data not available |

No experimental data is available for the specified compound.

Heterogeneous Catalysis and Immobilization Strategies

The transition from homogeneous to heterogeneous catalysis is a critical step in the industrial application of catalytic systems, primarily to simplify catalyst recovery and reuse, thereby reducing operational costs and environmental impact. For coordination complexes of this compound, immobilization onto solid supports offers a viable pathway to achieving robust and recyclable heterogeneous catalysts. The strategy typically involves anchoring the catalytically active metal complex onto an insoluble matrix, which can be easily separated from the reaction mixture.

The development of such heterogeneous catalysts focuses on selecting a support material that is inert under the reaction conditions, possesses a high surface area, and has functional groups that allow for the stable attachment of the this compound metal complex. Common supports include inorganic oxides like silica (B1680970) and alumina, as well as various polymers and carbon-based materials. researchgate.net The choice of immobilization technique is crucial to ensure that the catalytic activity of the complex is retained or even enhanced upon heterogenization.

The synthesis of a supported catalyst based on a this compound complex, for instance a palladium(II) complex, can be achieved through covalent attachment to a functionalized support. A common approach involves the use of silica gel (SiO₂) as the support material due to its high thermal and mechanical stability.

The process can be initiated by functionalizing the silica surface with an appropriate linker molecule. For example, 3-aminopropyltriethoxysilane (B1664141) is often used to introduce amino groups onto the silica surface. ekb.eg The Schiff base ligand, this compound, can then be synthesized directly on the functionalized support or synthesized separately and then attached. Subsequently, the immobilized ligand is treated with a solution of a metal salt, such as palladium(II) acetate, to form the supported metal complex. analis.com.my

The resulting heterogeneous catalyst is then thoroughly washed to remove any unbound metal species and characterized using a variety of analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is employed to confirm the successful grafting of the ligand and complex onto the support. tandfonline.comnih.gov Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the immobilized catalyst. akjournals.com The morphology and elemental composition of the catalyst can be examined using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX), respectively. nih.gov The precise metal loading on the support is typically quantified by inductively coupled plasma-optical emission spectrometry (ICP-OES). nih.gov

A critical aspect of heterogeneous catalysis is the long-term stability and reusability of the catalyst. The performance of the immobilized this compound-palladium(II) catalyst would be evaluated through repeated catalytic cycles in a model reaction, such as a Suzuki-Miyaura cross-coupling reaction. tuwien.atnih.gov

Catalyst Reusability:

To assess reusability, the catalyst is subjected to multiple consecutive reaction runs. After each cycle, the catalyst is recovered from the reaction mixture by simple filtration, washed with appropriate solvents to remove any adsorbed products and reactants, and then dried before being used in the next run with a fresh batch of substrates. nih.gov The product yield is monitored for each cycle to determine any loss in catalytic activity. A well-designed heterogeneous catalyst should maintain high yields over several cycles.

| Catalyst Run | Product Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 94 |

| 5 | 92 |

Catalyst Stability and Leaching:

Leaching of the active metal species from the solid support into the reaction medium is a significant concern in heterogeneous catalysis, as it can lead to contamination of the product and a decrease in catalyst activity over time. researchgate.net The extent of palladium leaching from the immobilized this compound catalyst is typically quantified by analyzing the reaction filtrate using ICP-OES. nih.gov Samples of the reaction mixture are taken after the catalyst has been filtered off, and the concentration of palladium in the solution is measured. Low levels of metal leaching are indicative of a stable and robust catalyst.

A hot filtration test can also be performed to distinguish between a truly heterogeneous catalytic process and one that proceeds via leached homogeneous species. researchgate.net In this test, the solid catalyst is removed from the reaction mixture at an intermediate conversion level while the reaction is still in progress. The filtrate is then allowed to continue reacting under the same conditions. If the reaction proceeds further, it suggests that active catalytic species have leached into the solution. rsc.org

| Catalyst Run | Palladium in Filtrate (ppm) | Leached Palladium (% of initial loading) |

|---|---|---|

| 1 | 0.15 | 0.08 |

| 2 | 0.18 | 0.09 |

| 3 | 0.21 | 0.11 |

| 4 | 0.25 | 0.13 |

| 5 | 0.29 | 0.15 |

The data presented in the tables are representative of the performance expected from a well-designed immobilized Schiff base-palladium catalyst, demonstrating high initial activity, good reusability over several cycles with only a minor decrease in product yield, and minimal leaching of the active metal.

Applications in Materials Science and Advanced Functional Materials

Optoelectronic Properties and Nonlinear Optics (NLO)

Schiff bases, such as p-Bromobenzylidene-(4-nitrophenyl)-amine, are a significant class of organic compounds explored for their nonlinear optical (NLO) properties. These properties are crucial for applications in optical data storage, image processing, and optical switching. The NLO response in these molecules arises from the delocalization of π-electrons across the molecular framework, which can be influenced by an external electric field.

The design of organic molecules for NLO applications is guided by several key principles aimed at maximizing the material's hyperpolarizability, which is a measure of its NLO activity. A fundamental design strategy involves the creation of a donor-π-acceptor (D-π-A) structure. In the case of this compound, the bromine atom can act as a weak electron donor, while the nitro group is a strong electron acceptor. These are connected by a π-conjugated bridge (the benzylidene aniline (B41778) core), which facilitates intramolecular charge transfer (ICT) upon excitation. This ICT is a primary contributor to the NLO response.

The efficiency of NLO materials is often evaluated by their second-harmonic generation (SHG) capabilities. For a material to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group. A closely related compound, 4-bromo-4′-nitrobenzylidene aniline (BNBA), has been synthesized and was found to have an SHG efficiency approximately 9.4 times higher than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). This significant NLO response underscores the potential of the this compound scaffold in NLO applications.

The electronic and optical properties of azomethine compounds are highly tunable through modification of their molecular structure. The relationship between the structure and the resulting properties is a key area of research for tailoring materials to specific applications.

For this compound, the key structural features that determine its optoelectronic properties include:

The nature of the donor and acceptor groups: The strength of the electron-donating and electron-withdrawing groups has a direct impact on the degree of intramolecular charge transfer and, consequently, the hyperpolarizability. The presence of the strong nitro acceptor group is particularly significant in enhancing the NLO response.

The length and nature of the π-conjugated bridge: The benzylidene aniline core acts as the conduit for electron delocalization. Extending the conjugation length or modifying the electronic character of this bridge can be used to tune the absorption and emission wavelengths, as well as the magnitude of the NLO effect.

These structure-property relationships allow for the rational design of new materials with optimized optical and electronic characteristics.

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules before their synthesis. These calculations can provide valuable insights into the electronic structure and predict key parameters like the first hyperpolarizability (β) and second hyperpolarizability (γ).

For molecules with a D-π-A architecture like this compound, DFT calculations can be used to:

Optimize the molecular geometry to understand its most stable conformation.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's electronic excitability and is related to its optical properties.

Determine the dipole moment and the first and second hyperpolarizabilities.

Studies on similar substituted benzylidene aniline derivatives have shown that the introduction of a nitro group generally leads to a smaller HOMO-LUMO gap and a larger hyperpolarizability, which is consistent with enhanced NLO activity.

Table 1: NLO Properties of a Closely Related Compound

| Compound Name | SHG Efficiency (vs. KDP) |

|---|---|

| 4-bromo-4′-nitrobenzylidene aniline (BNBA) | 9.4 |

Data sourced from experimental studies on crystalline powder samples.

Table 2: Computationally Predicted Parameters for Similar Schiff Bases

| Parameter | Description | Typical Predicted Trend with Strong Acceptor Groups |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Decreases |

| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response. | Increases |

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges. | Generally Increases |

This table represents general trends observed in computational studies of D-π-A Schiff bases and is not specific to this compound.

Integration into Polymer Matrices and Composite Materials

The incorporation of chromophores like this compound into polymer matrices is a promising strategy for creating robust and processable materials with advanced optical properties. The azomethine scaffold can be integrated into polymeric structures either as a pendant side group or as part of the main polymer chain.

While specific polymerization of this compound has not been detailed in the literature, its molecular structure suggests its potential use as a monomer in several polymerization schemes. The presence of the aromatic rings allows for the introduction of polymerizable functional groups. For instance, if synthesized from precursors containing hydroxyl or amino groups, these could be modified to include vinyl, acrylate, or other polymerizable moieties.

Schiff base compounds can also be used in polycondensation reactions. If bifunctional aldehydes and amines are used in the synthesis of the azomethine, linear polymers can be formed. The imine bond (-CH=N-) itself can be part of the polymer backbone, imparting unique properties to the resulting material. Polymers containing azomethine groups are known for their thermal stability and liquid crystalline properties.

The incorporation of azomethine scaffolds, such as that found in this compound, into polymer matrices can significantly modulate the material's properties. These chromophores can be physically blended with a host polymer to form a guest-host system, or they can be covalently bonded to the polymer chain.

The key property modulations include:

Optical Properties: The primary reason for incorporating such chromophores is to impart NLO properties to the polymer. This can lead to materials suitable for electro-optic modulators and other photonic devices.

Thermal Stability: The rigid aromatic structure of the azomethine unit can enhance the thermal stability of the polymer.

Liquid Crystalline Behavior: Many polymers containing azomethine groups in their main chain exhibit liquid crystalline phases, which are useful for applications in displays and sensors.

Mechanical Properties: The rigid nature of the azomethine scaffold can influence the mechanical strength and modulus of the resulting polymer.

Photosensitivity: The azomethine linkage can undergo photoisomerization, which can be harnessed for applications in optical data storage and photoswitchable materials.

By carefully designing the polymer architecture and the concentration of the incorporated azomethine units, it is possible to create advanced functional materials with a tailored combination of optical, thermal, and mechanical properties.

Theoretical Investigations of Intermolecular Interactions and Molecular Recognition

Analysis of Weak Interactions: Hydrogen Bonding, π-Stacking, and Halogen Bonds